molecular formula C16H16ClN3 B14994028 N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(2-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine

Cat. No.: B14994028
M. Wt: 285.77 g/mol
InChI Key: KMMZBUBUHASRJT-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic compound with a complex structure that includes a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the reaction of 2-chlorobenzyl chloride with 1-ethyl-1H-benzimidazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or THF, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate for substitution reactions. The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its benzodiazole ring system, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-ethylbenzimidazol-2-amine

InChI

InChI=1S/C16H16ClN3/c1-2-20-15-10-6-5-9-14(15)19-16(20)18-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

KMMZBUBUHASRJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl

Origin of Product

United States

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